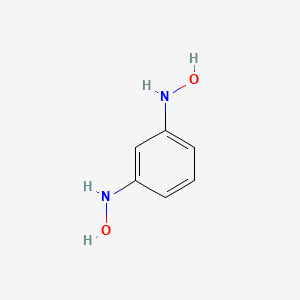

N~1~,N~3~-Dihydroxybenzene-1,3-diamine

Description

N~1~,N~3~-Dihydroxybenzene-1,3-diamine is a substituted aromatic diamine featuring hydroxyl groups on both amine positions of a benzene-1,3-diamine scaffold. The hydroxyl substituents are expected to confer distinct physicochemical properties, including enhanced water solubility and hydrogen-bonding capacity, compared to alkylated counterparts. This compound may find applications in medicinal chemistry, coordination chemistry, or materials science, though further research is needed to confirm these potentials.

Properties

CAS No. |

57475-96-4 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

N-[3-(hydroxyamino)phenyl]hydroxylamine |

InChI |

InChI=1S/C6H8N2O2/c9-7-5-2-1-3-6(4-5)8-10/h1-4,7-10H |

InChI Key |

CWKJBVWFCPINDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NO)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dihydroxybenzene-1,3-diamine typically involves the introduction of hydroxyl and amine groups onto a benzene ring. One common method is the nitration of benzene followed by reduction to form the corresponding diamine. The hydroxyl groups can then be introduced through hydroxylation reactions .

Industrial Production Methods

Industrial production of N1,N~3~-Dihydroxybenzene-1,3-diamine may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often used in the reduction steps, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dihydroxybenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The amine and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diamines and other reduced forms.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N~1~,N~3~-Dihydroxybenzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~3~-Dihydroxybenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

N~1~,N~1~-Dimethylbenzene-1,3-diamine

- Synthesis: Prepared via acid hydrolysis of N-(3-diethylamino)phenylacetamide or hydrogenation of nitro precursors (e.g., ortho-nitrochlorobenzene under argon) .

- Properties : Lower polarity due to methyl groups; typically isolated as hydrochloride salts (e.g., N~1~,N~1~-Dimethylbenzene-1,3-diamine dihydrochloride, CAS 2836-04-6) with improved crystallinity .

- Applications : Intermediate in acridine derivatives for anti-prion and neuroprotective studies .

N~1~,N~1~-Diethylbenzene-1,3-diamine

N,N-Dibenzylbenzene-1,3-diamine

N~1~,N~1~,N~3~,N~3~-Tetramethyl Derivatives

Table 1. Key Properties of Benzene-1,3-diamine Derivatives

*Estimated based on hydroxyl group contributions.

Key Observations:

- Solubility : Hydroxyl groups in this compound likely enhance aqueous solubility (>10 mg/mL inferred) compared to alkylated analogs, similar to polar modifications in carbamate derivatives .

- Biological Activity : Alkylated derivatives (e.g., dimethylpropane-1,3-diamine in TLR2 agonists) show nM-level potency , while hydroxylated versions may exhibit altered binding due to hydrogen-bonding capacity.

- Synthetic Challenges : Hydroxyl groups may complicate synthesis (e.g., requiring protection/deprotection strategies), unlike straightforward alkylation or acetylation routes for dimethyl/diethyl analogs .

Stability and Reactivity

- This compound: Potential susceptibility to oxidation or tautomerization due to hydroxyl groups.

- Alkylated Analogs : Greater stability under acidic/basic conditions; e.g., N~1~,N~1~-dimethylpropane-1,3-diamine derivatives retained stability >10 mg/mL in accelerated testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.